![molecular formula C7H8N2O4S B1348839 N-Methyl-3-nitrobenzenesulfonamide CAS No. 58955-78-5](/img/structure/B1348839.png)
N-Methyl-3-nitrobenzenesulfonamide
Overview
Description
N-Methyl-3-nitrobenzenesulfonamide, also known as N-methyl-3-nitrobenzenesulfonamide, is a synthetic compound with a wide range of applications in the scientific research field. It is a white, odorless crystalline solid that is soluble in water and insoluble in organic solvents. N-methyl-3-nitrobenzenesulfonamide has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a catalyst.
Scientific Research Applications
Hypoxic Cell Selective Cytotoxic Agents
- Application: N-Methyl-3-nitrobenzenesulfonamide derivatives have been explored for their potential as hypoxic cell selective cytotoxic agents. For instance, certain nitrobenzenesulfonamides demonstrated preferential toxicity to hypoxic EMT6 mammary carcinoma cells, suggesting their potential in targeting hypoxic tumor environments (Saari et al., 1991).
Versatile Synthesis of Secondary Amines
- Application: Nitrobenzenesulfonamides, including N-Methyl-3-nitrobenzenesulfonamide, are valuable in the synthesis of secondary amines. They undergo smooth alkylation to yield N-alkylated sulfonamides, which can be deprotected to produce secondary amines, demonstrating their utility in organic synthesis (Fukuyama et al., 1995).
Electrochemical Studies
- Application: Electrochemical behavior of N-Methyl-3-nitrobenzenesulfonamide has been studied in detail, contributing to understanding their redox properties. This research is crucial in fields like electrochemistry and material science (Asirvatham & Hawley, 1974).
Hydrolysis Reactions
- Application: The hydrolysis mechanisms of N-nitrobenzenesulfonamides, including variants like N-Methyl-3-nitrobenzenesulfonamide, have been extensively studied. These studies provide insights into their chemical behavior in different environments, which is important for applications in chemical engineering and pharmaceuticals (Cox, 1997).
Computational and Structural Analysis
- Application: N-Methyl-3-nitrobenzenesulfonamide and its derivatives have been subject to computational and structural analysis to understand their molecular and electronic properties. Such studies are significant for designing new materials and drugs (Murthy et al., 2018).
Bacterial Biofilm Inhibition and Cytotoxicity
- Application: Certain derivatives of N-Methyl-3-nitrobenzenesulfonamide have shown potential in inhibiting bacterial biofilms and displaying cytotoxicity, which could be useful in developing new antibacterial agents (Abbasi et al., 2020).
N-NO Bond Dissociation Energy Studies
- Application: Investigations into the N-NO bond dissociation energies of N-methyl-N-nitrosobenzenesulfonamides contribute to a deeper understanding of their chemical stability and reactivity. This information is vital in fields like materials science and pharmaceuticals (Zhu et al., 2005).
Synthetic Methods for Amines
- Application: N-Methyl-3-nitrobenzenesulfonamide and its derivatives are used in efficient and versatile methods for synthesizing amines, highlighting their significance in organic and pharmaceutical chemistry (Kan & Fukuyama, 2004).
Mechanism of Action
Target of Action
N-Methyl-3-nitrobenzenesulfonamide is a type of sulfonamide, a group of compounds known for their antibacterial activity . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .
Mode of Action
Sulfonamides, including N-Methyl-3-nitrobenzenesulfonamide, inhibit the bacterial enzyme dihydropteroate synthase (DHPS) . This enzyme is involved in the production of dihydrofolic acid, a precursor of folic acid. By inhibiting DHPS, sulfonamides prevent the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The action of N-Methyl-3-nitrobenzenesulfonamide affects the folate synthesis pathway in bacteria . By inhibiting DHPS, it prevents the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of dihydrofolic acid . This disruption leads to a decrease in bacterial folic acid levels, affecting DNA synthesis and cell division .
Pharmacokinetics
Sulfonamides generally have good oral bioavailability and are distributed widely in the body . They are metabolized in the liver and excreted in the urine .
Result of Action
The inhibition of folic acid synthesis by N-Methyl-3-nitrobenzenesulfonamide leads to a decrease in bacterial DNA synthesis and cell division . This results in the inhibition of bacterial growth and reproduction, making it an effective antibacterial agent .
Action Environment
The efficacy and stability of N-Methyl-3-nitrobenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its pharmacokinetics .
properties
IUPAC Name |
N-methyl-3-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-8-14(12,13)7-4-2-3-6(5-7)9(10)11/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHDGRMKIXBKNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342158 | |
Record name | N-Methyl-3-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-3-nitrobenzenesulfonamide | |
CAS RN |
58955-78-5 | |
Record name | N-Methyl-3-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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